molecular formula C22H21N5O B6424789 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034421-81-1

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Cat. No. B6424789
CAS RN: 2034421-81-1
M. Wt: 371.4 g/mol
InChI Key: TZHKVVYERJAQNG-UHFFFAOYSA-N
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Description

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (3-MBP) is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. 3-MBP has been the subject of numerous studies due to its unique structure and potential therapeutic properties.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety, which is structurally similar to the 1,3-benzodiazole moiety in the compound of interest, have demonstrated antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This suggests that “F6559-1322” could potentially have similar antimicrobial properties.

Antiviral Activity

1,2,3-Triazole derivatives have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . Given the structural similarity, “F6559-1322” might also exhibit antiviral properties.

Anticancer Activity

Compounds with a 1,2,3-triazole structure have been found to exhibit anticancer activity against various cancer cell lines . It’s possible that “F6559-1322” could have similar anticancer properties.

Anti-inflammatory and Antitumor Activities

Imidazole, a compound structurally similar to 1,3-benzodiazole, has been found to exhibit a broad range of chemical and biological properties, including anti-inflammatory and antitumor activities . This suggests that “F6559-1322” might also have potential applications in these areas.

Antidiabetic and Antioxidant Activities

Imidazole derivatives have shown antidiabetic and antioxidant activities . Given the structural similarity, “F6559-1322” might also exhibit these properties.

Antifungal Activity

Compounds containing the 1,2,3-triazole moiety have demonstrated antifungal activity . This suggests that “F6559-1322” could potentially have similar antifungal properties.

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways affected by F6559-1322. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, gene regulation, and metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6559-1322 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of F6559-1322’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like F6559-1322. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16-24-20-8-2-3-9-21(20)27(16)19-10-13-25(15-19)22(28)17-6-4-7-18(14-17)26-12-5-11-23-26/h2-9,11-12,14,19H,10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHKVVYERJAQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

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